4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a compound that falls under the category of N-cyanoacetamides . These compounds are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, 2-Cyano-N-(4-nitrophenyl) acetamide 1b was obtained by condensation of 2-nitro aniline with cyanoacetic acid in dimethylformamide containing dicyclohexyl carbodiimide and 4-N, N-dimethylaminopyridine .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a cornerstone in the development of pharmaceuticals and materials science. Compounds similar to 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide serve as key intermediates in the synthesis of diverse heterocyclic structures. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield a variety of derivatives, showcasing the utility of related compounds in generating biologically relevant scaffolds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Detection of Cyanide
Cyanide sensors are crucial for environmental monitoring and public safety. Derivatives of 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have been explored for their ability to detect cyanide in aqueous media. Studies have demonstrated that certain benzamide derivatives are effective chemosensors for cyanide, changing color in its presence, which could be leveraged for the development of practical and sensitive detection methods for this toxic anion (Sun, Wang, & Guo, 2009).
Evaluation of Biological Activities
The exploration of biological activities is an essential step in the development of new therapeutic agents. Compounds structurally related to 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents highlighted the potential of these compounds in cancer therapy, suggesting that similar compounds could also exhibit significant biological activities (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Future Directions
The future directions for “4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , which could be a potential area of research for this compound.
properties
IUPAC Name |
4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S/c18-9-11-1-3-13(4-2-11)16(22)20-17-19-15(10-25-17)12-5-7-14(8-6-12)21(23)24/h1-8,10H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUAODZXCSCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.